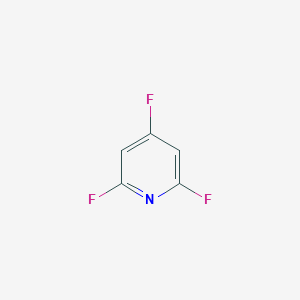

2,4,6-Trifluoropyridine

Description

Properties

IUPAC Name |

2,4,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDRWXKBKVVUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382560 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-17-2 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Trifluoropyridine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of 2,4,6-trifluoropyridine. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering unique electronic properties that are leveraged in the development of novel pharmaceuticals and functional materials.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the table below, providing a comprehensive dataset for laboratory and industrial applications.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₅H₂F₃N | [4] |

| Molecular Weight | 133.07 g/mol | [4] |

| CAS Number | 3512-17-2 | [4] |

| Density | 1.397 - 1.499 g/cm³ | [3][4][5] |

| Boiling Point | 102 - 121.9 °C at 760 mmHg | [3][4][5] |

| Flash Point | 17 - 27.5 °C | [3][5] |

| Refractive Index | 1.412 | [3][5] |

| pKa (Predicted) | -7.23 ± 0.10 | [2][5] |

| LogP (Predicted) | 1.49890 | [3] |

| Storage Temperature | 2-8°C under inert gas | [2][3][5] |

| Canonical SMILES | C1=C(C=C(N=C1F)F)F | [3] |

| InChI Key | UZDRWXKBKVVUTE-UHFFFAOYSA-N | [5] |

Molecular Structure

The structure of this compound is characterized by a pyridine ring with fluorine atoms substituted at the 2, 4, and 6 positions. This substitution pattern significantly influences the electronic distribution within the aromatic ring, making the carbon atoms at these positions highly electrophilic and susceptible to nucleophilic attack.

Spectroscopic Profile

The identity and purity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectroscopic data based on the analysis of related fluorinated pyridine compounds.

¹H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent protons at the 3 and 5 positions. The chemical shift and multiplicity will be influenced by coupling to the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three different carbon environments in the pyridine ring. The chemical shifts of the carbon atoms bonded to fluorine (C2, C4, C6) will be significantly affected by the ¹JCF coupling, resulting in characteristic splitting patterns.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two signals are expected: one for the fluorine at the 4-position and another for the two equivalent fluorines at the 2 and 6 positions. The chemical shifts and coupling constants provide valuable structural information. The typical chemical shift range for aromatic fluorine atoms is between +80 to +170 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F and C=N stretching vibrations within the pyridine ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.07 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

Synthesis

A common synthetic route to fluorinated pyridines involves the halogen exchange (HALEX) reaction of their chlorinated precursors with a fluoride source. For instance, the related compound 3,5-dichloro-2,4,6-trifluoropyridine is synthesized from pentachloropyridine by reaction with potassium fluoride in an aprotic polar solvent like N-methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI).[6][7][8]

A plausible synthetic pathway for this compound involves the hydrodechlorination of 3,5-dichloro-2,4,6-trifluoropyridine over a palladium catalyst.[5][9]

Experimental Protocol: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine (Precursor)

The following is a representative procedure based on patented methods for the synthesis of the precursor, 3,5-dichloro-2,4,6-trifluoropyridine:

-

Reactor Setup: A three-necked flask is charged with 1,3-dimethyl-2-imidazolidinone (DMI) and anhydrous potassium fluoride (KF).[6]

-

Drying: The mixture is stirred and distilled under reduced pressure at 130-135 °C to remove residual water until the moisture content is below 1000 ppm.[6]

-

Reaction Initiation: The system is heated to 90 °C, and pentachloropyridine is added.[6]

-

Reaction: The reaction mixture is maintained at 90 °C with stirring for 1.5 hours.[6]

-

Work-up: After cooling to room temperature, the mixture is filtered. The solid residue is washed with DMI.[6]

-

Purification: The combined filtrate and washings are subjected to distillation to collect the 3,5-dichloro-2,4,6-trifluoropyridine fraction.[6]

Reactivity

The electron-deficient nature of the pyridine ring, enhanced by the three strongly electronegative fluorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SₙAr) . Nucleophiles preferentially attack the 4-position, followed by the 2- and 6-positions. This regioselectivity is a key feature exploited in the synthesis of complex substituted pyridines.

Experimental Protocol: Reaction with Sodium Methoxide

The reaction of fluorinated pyridines with alkoxides is a common method for introducing alkoxy groups. The following is a general procedure for the reaction of a fluorinated aromatic compound with sodium methoxide:

-

Preparation of Sodium Methoxide: Sodium metal is reacted with dry methanol under an inert atmosphere in a jacketed glass reactor.

-

Reaction Setup: The fluorinated pyridine is dissolved in an appropriate solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Addition of Nucleophile: The sodium methoxide solution is added dropwise to the solution of the fluorinated pyridine at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by distillation or chromatography.

Applications in Drug Development and Materials Science

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[5][9] The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

In materials science, the unique electronic and physical properties of fluorinated pyridines are utilized in the development of liquid crystals, polymers, and other advanced materials.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

- 1. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]

- 2. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound | CAS 3512-17-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound CAS#: 3512-17-2 [m.chemicalbook.com]

- 6. 3,5-Dichloro-2,4,6-trifluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]

- 8. US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine - Google Patents [patents.google.com]

- 9. This compound | 3512-17-2 [m.chemicalbook.com]

2,4,6-Trifluoropyridine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trifluoropyridine, a key fluorinated heterocyclic intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, synthesis, and purification protocols. Furthermore, it explores its applications in the development of bioactive molecules and touches upon the biological mechanisms of action of some of its derivatives.

Chemical Identity and Properties

This compound is a colorless liquid at room temperature. Its fundamental identifiers and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3512-17-2 |

| Molecular Formula | C₅H₂F₃N |

| Molecular Weight | 133.07 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C=C(N=C1F)F)F |

| InChI Key | UZDRWXKBKVVUTE-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 121.9 °C at 760 mmHg |

| Density | 1.397 g/cm³ |

| Refractive Index | 1.412 |

| Flash Point | 27.5 °C |

| Vapor Pressure | 17.2 mmHg at 25°C |

Synthesis and Purification

The primary route for the synthesis of this compound involves the hydrodechlorination of a more substituted pyridine precursor.

Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (Precursor)

A common precursor, 3,5-dichloro-2,4,6-trifluoropyridine, is synthesized via a nucleophilic halogen exchange reaction from pentachloropyridine.

Experimental Protocol: Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine [1][2]

-

Materials: Pentachloropyridine, anhydrous potassium fluoride, N-Methylpyrrolidone (NMP).

-

Procedure:

-

In a reaction vessel equipped for distillation, a slurry of anhydrous potassium fluoride in N-Methylpyrrolidone is prepared under essentially anhydrous conditions.

-

Pentachloropyridine is added to the slurry.

-

The reaction mixture is heated to a temperature below 170°C with vigorous agitation.

-

The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be continuously removed from the reaction mixture by distillation as it is formed.[1]

-

Synthesis of this compound

The conversion of 3,5-dichloro-2,4,6-trifluoropyridine to the final product is achieved through catalytic hydrodechlorination.

Experimental Protocol: Synthesis of this compound

-

Materials: 3,5-dichloro-2,4,6-trifluoropyridine, Palladium catalyst (e.g., Palladium on activated charcoal), Hydrogen source (e.g., hydrogen gas or a hydrogen donor like ammonium formate).

-

Procedure:

-

Dissolve 3,5-dichloro-2,4,6-trifluoropyridine in a suitable solvent (e.g., an alcohol).

-

Add the palladium catalyst to the solution.

-

Introduce the hydrogen source. If using hydrogen gas, the reaction is typically carried out under a hydrogen atmosphere at a controlled pressure and temperature.

-

Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The crude product is then purified.

-

Purification

Purification of this compound is typically achieved by fractional distillation.[3][4]

Experimental Protocol: Purification by Fractional Distillation [3][4]

-

Set up a fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., glass beads or rings) to provide a large surface area, a condenser, and a receiving flask.[5]

-

Place the crude this compound in the distillation flask with boiling chips.

-

Heat the flask gently. The component with the lower boiling point will vaporize first and rise through the fractionating column.

-

As the vapor rises, it will undergo successive condensations and vaporizations on the packing material, leading to a better separation of components with close boiling points. The efficiency of the separation is dependent on the length and packing of the column.[6]

-

The vapor of the more volatile component will eventually reach the top of the column and enter the condenser.

-

The condensed liquid (distillate) is collected in the receiving flask. The temperature at the top of the column should be monitored and will remain constant during the collection of a pure fraction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation and purity assessment of this compound.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | ~7.0-7.5 | t | J(H,F) ≈ 2-5 |

| ¹⁹F (at C2, C6) | -80 to -100 | d | J(F,H) ≈ 2-5 |

| ¹⁹F (at C4) | -150 to -170 | t | J(F,H) ≈ 2-5 |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions. The ¹⁹F NMR spectrum is referenced to CFCl₃.

Applications in Drug Development and Agrochemicals

This compound serves as a versatile building block in the synthesis of complex organic molecules due to the reactivity of its fluorine atoms towards nucleophilic substitution. This reactivity allows for the regioselective introduction of various functional groups.

The incorporation of fluorine atoms or trifluoromethyl groups into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[7]

Role in Agrochemicals

Derivatives of trifluoromethylpyridine are widely used in the agrochemical industry.[7] For instance, they form the core structure of some herbicides that act by inhibiting essential plant enzymes like acetyl-CoA carboxylase (ACCase).[7] Another mode of action for some trifluoromethylpyridine-containing herbicides is the inhibition of microtubule assembly, which is crucial for cell division in plants.[7]

Role in Pharmaceuticals

In the pharmaceutical sector, the trifluoromethylpyridine moiety is present in several developmental and approved drugs. For example, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[8] The mechanism of action involves the irreversible inhibition of the enzyme's catalytic activity.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the life sciences. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The unique properties conferred by its fluorine atoms make it a sought-after building block for the development of novel pharmaceuticals and agrochemicals with enhanced efficacy and desirable pharmacokinetic profiles. Further research into the derivatives of this compound is likely to yield new and improved therapeutic agents and crop protection solutions.

References

- 1. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]

- 2. 3,5-Dichloro-2,4,6-trifluoropyridine|CAS 1737-93-5 [benchchem.com]

- 3. Purification [chem.rochester.edu]

- 4. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. scribd.com [scribd.com]

- 6. vlab.amrita.edu [vlab.amrita.edu]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,4,6-Trifluoropyridine from Pentachloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a two-step synthetic pathway for the preparation of 2,4,6-trifluoropyridine, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available pentachloropyridine. The process involves an initial halogen exchange reaction to form an intermediate, 3,5-dichloro-2,4,6-trifluoropyridine, followed by a catalytic hydrodechlorination to yield the final product. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction workflow.

Overall Synthesis Pathway

The synthesis of this compound from pentachloropyridine is achieved through a two-step process. The first step involves the selective fluorination of pentachloropyridine to replace three chlorine atoms with fluorine, yielding 3,5-dichloro-2,4,6-trifluoropyridine. The second step is the reductive removal of the remaining two chlorine atoms through catalytic hydrodechlorination.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

The initial step of the synthesis is a nucleophilic aromatic substitution reaction where pentachloropyridine is treated with a fluoride salt in a high-boiling polar aprotic solvent. This halogen exchange reaction (Halex) selectively replaces the chlorine atoms at the 2, 4, and 6 positions of the pyridine ring with fluorine.

Experimental Protocols

Two effective protocols for this fluorination step are presented below, utilizing different polar aprotic solvents.

Protocol 1: Fluorination in N-Methylpyrrolidone (NMP) [1][2]

-

Apparatus Setup: A 5-liter, three-necked flask equipped with a mechanical stirrer, a thermometer, a distillation head, and a heating mantle is charged with approximately 3,550 mL of N-methylpyrrolidone (NMP) and 476 g (8.2 moles) of anhydrous potassium fluoride.

-

Solvent Purity: A vacuum of 170 mm Hg is applied, and the mixture is heated to 150°C with vigorous stirring to remove any residual water from the solvent.

-

Reactant Addition: The vacuum is released, and 502 g (2 moles) of pentachloropyridine are added to the flask.

-

Reaction: The reaction mixture is maintained at 150°C with continuous stirring. The progress of the reaction can be monitored by gas chromatography.

-

Product Isolation: After the desired conversion is achieved (e.g., 58.3% conversion of pentachloropyridine to product within the first hour), a vacuum of 170 mm Hg is re-established, and the product, 3,5-dichloro-2,4,6-trifluoropyridine, is distilled from the reaction mixture. A reflux to takeoff ratio of 5:1 is maintained during distillation.

-

Purification: The collected distillate can be further purified by fractional distillation to achieve high purity.

Protocol 2: Fluorination in 1,3-Dimethyl-2-imidazolidinone (DMI) [3]

-

Apparatus Setup: A 1000 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, a distillation apparatus for solvent removal, and a heating source.

-

Reagent and Solvent Addition: The flask is charged with 600 mL of 1,3-dimethyl-2-imidazolidinone (DMI) and 146.72 g of anhydrous potassium fluoride (99% purity, particle size 20-50 μm).

-

Solvent Drying: The mixture is heated to 130-135°C under reduced pressure (60 mmHg) to distill off approximately 60 g of the solvent, ensuring the system is anhydrous (water content < 1000 ppm).

-

Reactant Addition: After cooling the mixture to 90°C, 129.40 g of pentachloropyridine (97% purity) is added.

-

Reaction: The reaction temperature is maintained at 90°C with stirring for 1.5 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered. The solid residue is washed with 100 mL of DMI. The combined filtrates are then subjected to distillation under reduced pressure (65-70.5 kPa) to collect the 3,5-dichloro-2,4,6-trifluoropyridine fraction.

Quantitative Data for Step 1

| Parameter | Protocol 1 (NMP Solvent)[1] | Protocol 2 (DMI Solvent)[3] |

| Starting Material | Pentachloropyridine (PCP) | Pentachloropyridine |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | Anhydrous Potassium Fluoride (KF) |

| Solvent | N-Methylpyrrolidone (NMP) | 1,3-Dimethyl-2-imidazolidinone (DMI) |

| Reaction Temperature | 150°C | 90°C |

| Reaction Time | 1 hour (for 58.3% conversion) | 1.5 hours |

| Molar Ratio (KF:PCP) | 4.1 : 1 | Not specified, but in excess |

| Yield | 92.0% of theoretical yield | High yield (not quantified) |

| Purity of Product | 99.1% (main fraction) | Not specified |

Step 2: Synthesis of this compound

The second step involves the catalytic hydrodechlorination of 3,5-dichloro-2,4,6-trifluoropyridine. This reaction selectively removes the two chlorine atoms at the 3 and 5 positions, replacing them with hydrogen atoms to yield the desired this compound. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for such transformations.

Experimental Workflow

Caption: General workflow for the hydrodechlorination step.

Experimental Protocol

While a specific protocol for the hydrodechlorination of 3,5-dichloro-2,4,6-trifluoropyridine is not extensively detailed in the literature, a general and highly effective method for the dehalogenation of (hetero)aryl halides using a palladium catalyst and a hydrogen donor can be adapted.[4]

Proposed Protocol: Pd/C Catalyzed Hydrodechlorination with Triethylsilane

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-2,4,6-trifluoropyridine (1 equivalent).

-

Catalyst and Solvent Addition: Add 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%) and anhydrous tetrahydrofuran (THF) as the solvent.

-

Hydrogen Donor: Add triethylsilane (TES) (4 equivalents per chlorine atom to be removed, i.e., 8 equivalents total) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Catalyst Removal: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with the same solvent.

-

Work-up: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure this compound.

Expected Quantitative Data for Step 2 (Estimated)

The following data are estimated based on general procedures for similar hydrodechlorination reactions.[4][5]

| Parameter | Proposed Protocol |

| Starting Material | 3,5-Dichloro-2,4,6-trifluoropyridine |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Donor | Triethylsilane (TES) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-24 hours |

| Molar Ratio (TES:Substrate) | 8 : 1 |

| Expected Yield | Good to excellent (typically >80%) |

| Purity of Product | High purity achievable after purification |

Conclusion

The synthesis of this compound from pentachloropyridine is a robust two-step process that is well-suited for laboratory and potentially industrial-scale production. The initial fluorination step is well-documented, offering high yields of the key intermediate, 3,5-dichloro-2,4,6-trifluoropyridine. The subsequent hydrodechlorination, while requiring adaptation from general methods, is expected to proceed efficiently under mild conditions using a palladium catalyst. This guide provides the necessary details for researchers to successfully implement this synthetic route.

References

- 1. US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine - Google Patents [patents.google.com]

- 2. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]

- 3. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

Physical properties like boiling point and density of 2,4,6-Trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2,4,6-Trifluoropyridine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The information herein is compiled to assist researchers and professionals in drug development and chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported literature values, which are presented here for a comprehensive overview.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃N | [1][2][3] |

| Molecular Weight | 133.07 g/mol | [1][3] |

| Boiling Point | 121.9 °C at 760 mmHg | [1][4] |

| 102 °C | [5][6] | |

| Density | 1.499 g/cm³ | [1][5][6] |

| 1.397 g/cm³ | [4] | |

| Refractive Index | 1.412 | [4][5][6] |

| Flash Point | 27.5 °C | [1][4] |

| 17 °C | [5][6] | |

| Appearance | Clear, colorless liquid | [2] |

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in the cited literature, standard methodologies for determining the boiling point and density of a liquid compound are described below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination in a laboratory setting is by using an ebulliometer or by distillation.

Methodology using Distillation:

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is filled with this compound to approximately two-thirds of its volume. A few boiling chips are added to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle. The heating rate is controlled to achieve a slow and steady distillation rate, typically 1-2 drops per second of distillate.

-

Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a pressure correction using a nomograph or the Clausius-Clapeyron equation can be applied to determine the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

-

Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed empty (m₁).

-

Filling with Reference Liquid: The pycnometer is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is weighed (m₂). The volume of the pycnometer (V) can be calculated using the density of the reference liquid.

-

Filling with Sample Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with this compound, and the same procedure of stoppering, cleaning the exterior, and weighing is followed (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the following formula: ρ = (m₃ - m₁) / V

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental identity of this compound and its key physical properties.

Caption: Relationship between this compound and its key physical properties.

References

- 1. This compound | CAS 3512-17-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 3512-17-2 [m.chemicalbook.com]

- 6. This compound CAS#: 3512-17-2 [m.chemicalbook.com]

Spectroscopic data analysis of 2,4,6-Trifluoropyridine (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,6-trifluoropyridine, a key intermediate in pharmaceutical and agrochemical research. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | |||

| H-3, H-5 | Expected in the aromatic region, significantly influenced by fluorine coupling. | Triplet of triplets (tt) | Data not readily available |

| ¹³C NMR | |||

| C-2, C-6 | Expected at high ppm values due to direct attachment to fluorine and nitrogen. | Doublet of triplets (dt) | ¹JCF is expected to be large. |

| C-4 | Expected at a high ppm value, coupled to the C4-F and adjacent protons. | Triplet of doublets (td) | ¹JCF is expected to be large. |

| C-3, C-5 | Expected in the aromatic region, coupled to adjacent fluorine and protons. | Doublet of doublets of doublets (ddd) | Data not readily available |

| ¹⁹F NMR | |||

| F-2, F-6 | Expected in the typical range for fluorine on an aromatic ring. | Triplet | ⁴JF-F is expected. |

| F-4 | Expected chemical shift to differ from F-2,6. | Triplet | ⁴JF-F is expected. |

Note: Specific, experimentally verified chemical shifts and coupling constants for this compound are not widely published. The expected multiplicities are based on predicted spin-spin coupling between the fluorine and hydrogen atoms on the pyridine ring.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1640-1580 | Strong | C=N and C=C Ring Stretching |

| ~1480-1430 | Strong | C-F Stretching |

| ~1250-1100 | Strong | C-F Stretching |

| Below 1000 | Medium-Strong | C-H Bending (out-of-plane) |

Note: The presence of multiple strong C-F stretching bands is a key characteristic of fluorinated aromatic compounds.

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Relative Intensity (%) | Proposed Fragment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 114 | Variable | [M - F]⁺ |

| 106 | Variable | [M - HCN]⁺ |

| 87 | Variable | [M - F - HCN]⁺ |

Note: The molecular weight of this compound is 133.07 g/mol [1][2]. The fragmentation pattern is predicted based on common fragmentation pathways for pyridine and fluorinated aromatic compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR[3].

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial[4].

-

For quantitative ¹⁹F NMR, a known concentration of an internal standard can be added.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter[5].

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C spectrum.

-

Acquire the proton-decoupled ¹⁹F spectrum. An external standard, such as CFCl₃, is typically used for chemical shift referencing[5][6].

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and fingerprint region of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

As this compound is a liquid at room temperature, no special sample preparation is needed for ATR-IR.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the liquid sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized and enters the ionization chamber.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

-

The ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of the 2,4,6-Trifluoropyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4,6-trifluoropyridine core is a pivotal building block in modern medicinal chemistry and drug development. Its unique electronic properties, conferred by the strongly electronegative fluorine substituents, render the pyridine ring highly susceptible to nucleophilic aromatic substitution, enabling the synthesis of a diverse array of functionalized pyridine derivatives. This technical guide provides a comprehensive overview of the reactivity and electronic characteristics of the this compound ring, including detailed experimental protocols, tabulated quantitative data, and visualizations of its chemical behavior.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of highly functionalized pyridines, which are prevalent in numerous biologically active compounds.[1] This guide aims to provide a detailed understanding of the fundamental principles governing the reactivity and electronic nature of this important heterocyclic core.

Electronic Properties

The electronic landscape of the this compound ring is dominated by the strong inductive and moderate mesomeric effects of the fluorine substituents. The high electronegativity of fluorine leads to a significant withdrawal of electron density from the pyridine ring, rendering it highly electron-deficient. This electron deficiency is most pronounced at the carbon atoms bearing the fluorine atoms, particularly at the 4-position.

Computational studies on fluorinated pyridines reveal a significant polarization of the C-F bonds and a distortion of the electron density within the aromatic system.[2][3] The molecular electrostatic potential (MEP) map of this compound would show a region of significant positive potential on the ring, indicating its susceptibility to nucleophilic attack.

The presence of fluorine atoms also influences the basicity of the pyridine nitrogen. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the nitrogen, thereby reducing its ability to accept a proton.[4] This is reflected in the predicted pKa value of -7.23 for the conjugate acid, indicating that this compound is a very weak base.[5]

The aromaticity of the pyridine ring is also affected by fluorine substitution. While the introduction of fluorine atoms can lead to a slight decrease in some measures of aromaticity due to the disruption of the π-electron system, the ring retains its overall aromatic character.[6][7]

Reactivity

The primary mode of reactivity for the this compound ring is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring, coupled with the ability of fluoride to act as a good leaving group in this context, facilitates the displacement of the fluorine atoms by a wide range of nucleophiles.

Regioselectivity of Nucleophilic Aromatic Substitution

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The 4-position (para to the nitrogen) is the most activated site for nucleophilic substitution. This is due to the combined electron-withdrawing effects of the nitrogen atom and the two ortho-fluorine atoms, which effectively stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the C-4 position.[3] The 2- and 6-positions (ortho to the nitrogen) are the next most reactive sites, while the 3- and 5-positions are significantly less reactive.

The general order of reactivity for nucleophilic aromatic substitution on this compound is: C-4 > C-2/C-6.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3512-17-2 | [5] |

| Molecular Formula | C₅H₂F₃N | [5] |

| Molecular Weight | 133.07 g/mol | [5] |

| Boiling Point | 121.9 °C at 760 mmHg | [5] |

| Density | 1.397 g/cm³ | [5] |

| Refractive Index | 1.412 | [5] |

| pKa (predicted) | -7.23 ± 0.10 | [5] |

Spectroscopic Data (Predicted and Experimental Analogs)

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Notes |

| ¹H | ~7.0-7.5 (m) | The two protons at C-3 and C-5 are expected to appear as a complex multiplet due to coupling with each other and with the fluorine atoms. | |

| ¹³C | C2/C6: ~160 (dt) | ¹JCF ≈ 250, ³JCF ≈ 15 | Carbon atoms bonded to fluorine will show large one-bond C-F coupling and smaller long-range couplings. |

| C4: ~165 (t) | ¹JCF ≈ 260, ³JCCF ≈ 10 | The C-4 carbon is expected to be the most downfield due to the strong deshielding effect of the para-fluorine. | |

| C3/C5: ~100 (d) | ²JCF ≈ 20, ⁴JCF ≈ 5 | Carbons adjacent to fluorine will exhibit two-bond C-F coupling. | |

| ¹⁹F | F2/F6: ~ -90 to -100 | ⁴JFF ≈ 15-20 | The chemical shifts of fluorine on pyridine rings are sensitive to the substitution pattern. |

| F4: ~ -130 to -140 | ⁴JFF ≈ 15-20 | The para-fluorine is typically more shielded than the ortho-fluorines. |

Note: Predicted values are based on computational models and data from analogous fluorinated pyridines.[8][9][10] Experimental verification is recommended.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound.

Reaction with an Amine Nucleophile: Synthesis of 4-Morpholino-2,6-difluoropyridine

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add morpholine followed by potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-morpholino-2,6-difluoropyridine.

Reaction with an Alkoxide Nucleophile: Synthesis of 4-Methoxy-2,6-difluoropyridine

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide (NaOMe) (1.1 equiv, as a solution in methanol or solid)

-

Anhydrous Methanol (MeOH) or an aprotic solvent like THF

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous methanol or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol or the solid sodium methoxide portion-wise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

-

Once the reaction is complete, quench by the addition of water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-methoxy-2,6-difluoropyridine.

Reaction with a Thiol Nucleophile: Synthesis of 4-(Phenylthio)-2,6-difluoropyridine

Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Potassium carbonate (K₂CO₃) or another suitable base (1.5 equiv)

-

Anhydrous acetonitrile (MeCN) or DMF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add thiophenol and potassium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as indicated by TLC or GC-MS.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4-(phenylthio)-2,6-difluoropyridine.

Conclusion

The this compound ring is a highly valuable and versatile building block in organic synthesis. Its distinct electronic properties, characterized by a pronounced electron deficiency, dictate its reactivity, which is dominated by regioselective nucleophilic aromatic substitution at the 4-position. This predictable reactivity allows for the controlled introduction of a wide range of functional groups, making it an indispensable tool for the synthesis of complex molecules in drug discovery and materials science. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this important heterocyclic core in research and development.

References

- 1. rsc.org [rsc.org]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs | Semantic Scholar [semanticscholar.org]

Discovery and history of fluorinated pyridines

An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridines

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] When applied to the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated pyridines indispensable building blocks in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide explores the discovery and historical evolution of synthetic methodologies for accessing these critical compounds, from early, challenging procedures to the sophisticated and diverse strategies employed today.

Early Discoveries and Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The inherent electron-deficient nature of the pyridine ring makes it resistant to many standard fluorination techniques. The first reported synthesis of 4-fluoropyridine was achieved in 1958 by Wibaut et al., who used the decomposition of 4-pyridyl diazonium fluoride; however, the product was described as being obtained in "trace quantities" and was "impure".[3] A significant challenge in these early efforts was the inherent instability of certain isomers. For instance, 4-fluoropyridine was found to be highly susceptible to an acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, a reaction that complicated its isolation and purification.[4][5] Early methods often involved hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was the primary method for introducing fluorine onto the pyridine ring.[6][7] The first synthetic routes to perfluoropyridine were developed in the early 1960s.[8]

Evolution of Synthetic Methodologies

The synthesis of fluorinated pyridines has evolved significantly, driven by the demand for these compounds in various scientific fields. The timeline below highlights the progression from hazardous, low-yield reactions to milder, more efficient, and selective modern techniques.

Caption: Timeline of key developments in fluorinated pyridine synthesis.

Foundational Synthetic Methods

The Balz-Schiemann Reaction

First reported in 1927 by Günther Balz and Günther Schiemann for general aryl fluorides, this reaction became a foundational method for synthesizing fluoropyridines from their corresponding aminopyridines.[9] The process involves diazotization of the amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the fluorinated pyridine.[9]

While historically significant, the reaction has limitations, including the need for high temperatures, the potential for explosive decomposition of the diazonium salt, and variable yields depending on substrate stability.[6][9] For example, attempts to prepare 4-fluoropyridine via this route were initially unsuccessful due to the instability of the 4-pyridinediazonium fluoborate intermediate.[3] However, modifications, such as using petroleum ether to dampen the unstable 3-pyridinediazonium tetrafluoroborate, allowed for a smoother reaction at lower temperatures to produce 3-fluoropyridine in 50% yield.[1][10]

Caption: General workflow for the Balz-Schiemann reaction.

Halogen Exchange (Halex) Reaction

A significant advancement, particularly for industrial-scale synthesis, was the application of the Halogen Exchange (Halex) process. This method is a form of nucleophilic aromatic substitution (SNAr) where a chloro- or bromo-pyridine is treated with a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or caesium fluoride (CsF). The reaction is most effective for pyridines activated by electron-withdrawing groups, as these stabilize the negative charge in the Meisenheimer intermediate. The process generally requires high temperatures (150–250 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane.[11] While the conditions can be harsh, the Halex reaction avoids the use of unstable diazonium salts and has become a workhorse for the commercial production of many fluorinated pyridines.

Caption: Simplified mechanism of the Halex (SNAr) reaction.

Modern Synthetic Methods

Synthesis from Pyridine N-Oxides

A milder and more regioselective route, particularly for the synthesis of 2-fluoropyridines, involves the use of pyridine N-oxides. Activating the N-oxide with an agent like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) makes the 2- and 6-positions highly electrophilic. Subsequent treatment with a fluoride source can then install the fluorine atom specifically at the 2-position.[2][12] A recent development demonstrated that pyridine N-oxides can be converted into stable 2-pyridyltrialkylammonium salts, which serve as excellent precursors for both nonradioactive and 18F-labeled 2-fluoropyridines with yields for various substrates ranging from 37-87%.[8][13]

Caption: Workflow for 2-fluoropyridine synthesis via N-oxides.

Direct C-H Fluorination

The development of methods for the direct conversion of C-H bonds to C-F bonds represents a major advance in synthetic efficiency. In 2013, a method was reported for the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines using silver(II) fluoride (AgF₂).[14] The reaction proceeds at or near ambient temperature, is highly tolerant of various functional groups, and provides direct access to 2-fluoropyridines without the need for pre-functionalized substrates.[14][15] Yields are often high; for example, the reaction of 3-phenylpyridine with AgF₂ provides 2-fluoro-3-phenylpyridine in 79-81% yield.[15] This approach is particularly valuable for the late-stage functionalization of complex molecules.[16][17]

Quantitative Data Summary

The following tables summarize key physicochemical properties and representative yields for the synthesis of fluorinated pyridines via the described historical and modern methods.

Table 1: Physicochemical Properties of Monofluoropyridines

| Compound | Boiling Point (°C) | pKₐ of Conjugate Acid |

| 2-Fluoropyridine | 126 | -0.44 |

| 3-Fluoropyridine | 107 - 108 | 2.97 |

| 4-Fluoropyridine | 104 - 105 | Not Available |

| Data sourced from[4][18][19][20][21] |

Table 2: Comparison of Synthetic Methodologies and Yields

| Method | Isomer | Substrate | Product | Yield (%) | Reference |

| First Synthesis | 4-Fluoro | 4-Aminopyridine | 4-Fluoropyridine | "Trace" | Wibaut et al., 1958[3] |

| Balz-Schiemann | 3-Fluoro | 3-Aminopyridine | 3-Fluoropyridine | 50 | Roe & Hawkins, 1940s[1][10] |

| Balz-Schiemann | 4-Fluoro | 4-Aminopyridine | 4-Fluoropyridine | 20 | Matsumoto, K.[4] |

| Halex Reaction | 2-Fluoro | 2-Chloropyridine | 2-Fluoropyridine | High | Boudakian, M. M.[22] |

| Halex Reaction | 2,3-Difluoro | 2,3,5-Trichloropyridine | 5-Chloro-2,3-difluoropyridine | 70 | F. R. et al.[23] |

| Pyridine N-Oxide | 2-Fluoro | 5-Phenylpyridine N-oxide | 2-Fluoro-5-phenylpyridine | 84 | Sharninghausen et al., 2015[8] |

| Pyridine N-Oxide | 2-Fluoro | 3-Bromopyridine N-oxide | 2-Fluoro-3-bromopyridine | 87 | Sharninghausen et al., 2015[8] |

| C-H Fluorination | 2-Fluoro | 3-Phenylpyridine | 2-Fluoro-3-phenylpyridine | 79-81 | Fier & Hartwig, 2017[15] |

| C-H Fluorination | 2-Fluoro | Boc-Betahistine | 2-Fluoro-(Boc-Betahistine) | 98 | Lee et al., 2014[16] |

Experimental Protocols

Protocol 1: Balz-Schiemann Synthesis of 4-Fluoropyridine

Adapted from Matsumoto, K., Senshu Univ.[4]

-

Diazotization: Tetrafluoroboric acid (42% aqueous solution, 40.0 g, 191 mmol) is placed in a 200 mL three-necked flask. 4-Aminopyridine (14.4 g, 153 mmol) is added and dissolved by heating to 40 °C. The solution is then cooled to 5-7 °C in an ice-water bath, causing the precipitation of fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Salt Formation: Sodium nitrite (12.0 g, 174 mmol) is added slowly to the suspension, keeping the internal temperature between 5-9 °C. The addition takes approximately 90 minutes as the exothermic decomposition of the diazonium salt proceeds. The reaction mixture turns into an orange, unclear solution.

-

Decomposition & Neutralization: After stirring for an additional 30 minutes at 5-10 °C, the mixture is allowed to warm to 25 °C. The reaction mixture is then added slowly to a pre-prepared aqueous solution of NaHCO₃ (30.0 g in 200 mL of water). Vigorous gas evolution occurs.

-

Extraction: The mixture is extracted with dichloromethane (CH₂Cl₂; 3 x 100 mL). The combined organic layers are dried over anhydrous Na₂SO₄.

-

Isolation: The solvent is carefully removed by distillation. The crude product is then purified by vacuum transfer at room temperature to a flask cooled with liquid nitrogen, yielding pure 4-fluoropyridine (1.5 g, 20% yield).

Protocol 2: Halex Synthesis of 2-Fluoropyridine

Adapted from Boudakian, M. M., US Patent 3,296,269[22]

-

Reaction Setup: A Monel micro-autoclave is charged with 2-chloropyridine (113.6 g, 1.0 mole) and potassium bifluoride (KHF₂, 117.0 g, 1.5 moles).

-

Heating: The contents are heated at 315 °C for four hours. During this period, the pressure develops to a maximum of 550 lbs. per square inch gauge.

-

Workup: The reaction mixture is cooled to room temperature and extracted with diethyl ether.

-

Purification: The insoluble inorganic salts are filtered from the ethereal solution. The filtrate, containing the 2-fluoropyridine product, is then subjected to distillation or other purification methods to isolate the final product. The patent describes this process as providing high yields.

Protocol 3: Direct C-H Fluorination of 3-Phenylpyridine

Adapted from Fier, P. S. & Hartwig, J. F., Org. Synth. 2017, 94, 46-53[15]

-

Reaction Setup: An oven-dried 250 mL, 3-neck round-bottom flask is equipped with a magnetic stir bar, a thermocouple, and a nitrogen inlet. The flask is charged with 3-phenylpyridine (4.16 g, 26.8 mmol, 1.00 equiv) and anhydrous acetonitrile (MeCN, 134 mL).

-

Reagent Addition: The solution is stirred at ambient temperature (23 °C). Silver(II) fluoride (AgF₂, 7.82 g, 53.6 mmol, 2.00 equiv) is added in one portion. The flask is sealed, and the reaction mixture is stirred vigorously for 2 hours.

-

Quenching and Filtration: The reaction mixture is diluted with methyl tert-butyl ether (MTBE, 100 mL) and quenched by the addition of 1 M HCl (50 mL). The resulting silver salts are removed by filtration, rinsing the filter cake with additional MTBE (50 mL).

-

Extraction and Purification: The filtrate layers are separated. The aqueous layer is extracted with MTBE (50 mL). The combined organic layers are washed with saturated aqueous NaCl (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Isolation: The crude material is purified by flash chromatography on silica gel (eluting with a heptane/EtOAc gradient) to afford 2-fluoro-3-phenylpyridine as a colorless oil (6.14–6.36 g, 79–81% yield).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orgsyn.org [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 19. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 3-Fluoropyridine | 372-47-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 21. 2-氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 22. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 23. asianpubs.org [asianpubs.org]

Solubility of 2,4,6-Trifluoropyridine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 2,4,6-Trifluoropyridine

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₅H₂F₃N |

| Molecular Weight | 133.07 g/mol [2] |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 102 °C[2] |

| Density | 1.499 g/cm³[2] |

| Refractive Index | 1.412[2] |

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The presence of the polar pyridine ring and the electronegative fluorine atoms suggests that the molecule possesses a degree of polarity.

Fluorination of organic molecules can enhance their solubility in organic solvents of medium polarity. Pyridine itself is miscible with a wide range of organic solvents.[4] Therefore, this compound is expected to be soluble in a variety of common organic solvents. A predicted qualitative solubility profile is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can effectively solvate the polar this compound molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The ability of these solvents to engage in hydrogen bonding and their overall polarity should facilitate the dissolution of this compound. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The significant difference in polarity between this compound and nonpolar solvents is likely to limit its solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. |

Disclaimer: The information in Table 2 is a qualitative prediction based on chemical principles and the solubility of analogous compounds. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended. The choice of method may depend on the required accuracy, the amount of available material, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has fully settled.

-

Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

-

Calculation:

-

The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of aliquot in mL) * 100

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution and separate the phases.

-

-

Sample Analysis:

-

Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, a qualitative assessment suggests good solubility in polar aprotic and protic solvents. For drug development and other precise chemical applications, it is imperative to determine the solubility experimentally. The detailed protocols for the gravimetric and UV-Vis spectrophotometry methods provided in this guide offer robust and reliable means for researchers to generate the necessary quantitative data. This will enable the optimization of reaction conditions, purification processes, and formulation strategies involving this important fluorinated pyridine derivative.

References

A Technical Guide to the Thermochemical Data of 2,4,6-Trifluoropyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the thermochemical properties of 2,4,6-trifluoropyridine. Despite a comprehensive search of available scientific literature and databases, no specific experimental or computational thermochemical data—including enthalpy of formation, standard entropy, and heat capacity—could be located for this compound. This document, therefore, serves as a guide for researchers, outlining the established experimental and computational methodologies that can be employed to determine these crucial parameters. The information provided is based on studies of analogous fluorinated and substituted pyridine compounds.

Current Status of Thermochemical Data for this compound

As of the date of this guide, there is a notable absence of published experimental or high-level computational thermochemical data specifically for this compound. Standard reference databases such as the NIST Chemistry WebBook do not contain entries for its enthalpy of formation, entropy, or heat capacity. Consequently, this guide will focus on the established methodologies for determining such data, drawing parallels from research on other fluorinated aromatic and heterocyclic compounds.

Methodologies for Determining Thermochemical Properties

The determination of thermochemical data for organofluorine compounds, particularly those containing nitrogen, requires specialized experimental techniques due to the reactivity of fluorine and the potential for complex reaction products. Computational methods also play a crucial role in predicting and corroborating experimental findings.

2.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of fluorinated organic compounds is often determined using rotating-bomb calorimetry. This technique is necessary to ensure that the corrosive products of combustion, such as hydrofluoric acid (HF), are brought into a well-defined and homogeneous final state.

A general experimental workflow for rotating-bomb calorimetry is as follows:

-

Detailed Methodology:

-

Sample Preparation: A sample of this compound of high purity is encapsulated in a combustible ampoule. An auxiliary substance with a well-known enthalpy of combustion is often used to promote complete combustion.

-

Bomb Assembly: The ampoule is placed in a platinum crucible within a platinum-lined rotating-bomb calorimeter. A specific amount of water is added to the bomb to dissolve the gaseous combustion products.

-

Combustion: The bomb is charged with high-pressure oxygen and the sample is ignited. The bomb is rotated to ensure a uniform solution of the combustion products.

-

Temperature Measurement: The temperature change of the calorimeter is precisely measured to determine the energy released.

-

Product Analysis: The final contents of the bomb are carefully analyzed to quantify the amounts of carbon dioxide, hydrofluoric acid, and potentially carbon tetrafluoride (CF4), which can form from highly fluorinated compounds.[1]

-

Calculation: The standard enthalpy of combustion is calculated from the energy of combustion after applying corrections. The standard enthalpy of formation is then derived using Hess's law, requiring the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF(aq)).[1]

-

2.1.2. Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

For solid compounds, the enthalpy of sublimation is a key property. The Knudsen effusion mass spectrometry (KEMS) technique is suitable for measuring the vapor pressure of a substance as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

-

Detailed Methodology:

-

Sample Placement: A small amount of solid this compound is placed in a Knudsen cell, which is a small container with a tiny orifice.

-

Heating and Effusion: The cell is heated under high vacuum, causing the sample to sublime. The gaseous molecules effuse through the orifice, forming a molecular beam.

-

Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing vapor is ionized and its composition and intensity are measured.[2][3]

-

Data Analysis: The ion intensity of the parent molecule is measured at various temperatures. This data is used to calculate the vapor pressure as a function of temperature. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature.[4][5]

-

High-level ab initio and density functional theory (DFT) methods are powerful tools for predicting the thermochemical properties of molecules for which experimental data is unavailable.

A general workflow for computational thermochemistry is as follows:

-

Detailed Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as B3LYP with an appropriate basis set.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

High-Level Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level method like CBS-APNO, G4, or W1U.[6]

-